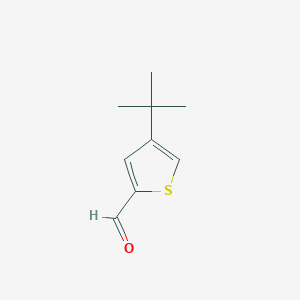

4-Tert-butylthiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17678444

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12OS |

|---|---|

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 4-tert-butylthiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H12OS/c1-9(2,3)7-4-8(5-10)11-6-7/h4-6H,1-3H3 |

| Standard InChI Key | BETLOYVNBNQTJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CSC(=C1)C=O |

Introduction

4-Tert-butylthiophene-2-carbaldehyde is an organic compound featuring a thiophene ring, which is substituted with a tert-butyl group and an aldehyde functional group. This unique structure contributes to its steric bulk, influencing its reactivity and potential biological interactions. The compound's molecular formula and weight are crucial for understanding its chemical properties and applications.

Synthesis Methods

The synthesis of 4-tert-butylthiophene-2-carbaldehyde can be achieved through various methods, although specific details are not provided in the search results. Generally, the synthesis of thiophene derivatives involves the formation of the thiophene ring followed by the introduction of the tert-butyl and aldehyde groups. Common reagents for modifying functional groups include potassium permanganate for oxidation and sodium borohydride for reduction.

Potential Applications

4-Tert-butylthiophene-2-carbaldehyde has potential applications in several fields, including pharmaceuticals and materials science. Its interaction with enzymes or receptors can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry to assess its therapeutic efficacy and safety profile.

Related Compounds

Several compounds share structural similarities with 4-tert-butylthiophene-2-carbaldehyde, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 5-Isobutylthiophene-2-carbaldehyde | Isobutyl group instead of tert-butyl | Similar reactivity patterns |

| 5-Tert-butylthiophene-2-carboxylic acid | Carboxylic acid functional group | Potentially higher acidity |

| Methyl 2-amino-4-tert-butylthiophene-3-carboxylate | Amino group addition | Enhanced biological activity |

| 5-Methyl-1,3-oxazole-2-carbaldehyde | Oxazole ring instead of thiophene | Different biological activity profile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume